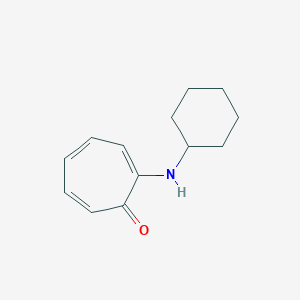
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one, also known as CHACT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential use as a pesticide. In material science, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential use as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is not fully understood. However, it has been suggested that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one may exert its effects by inhibiting the activity of certain enzymes or by interacting with cellular membranes.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. In vivo studies have demonstrated that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can reduce inflammation, inhibit tumor growth, and improve viral clearance. However, the exact mechanisms by which 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one exerts these effects are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a low toxicity profile, making it a relatively safe compound for use in lab experiments. However, one limitation of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one research. One area of interest is the development of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one-based drugs for the treatment of inflammation, cancer, and viral infections. Another area of interest is the development of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one-based fluorescent probes for use in material science and biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one and to optimize its synthesis method for improved yield and purity.
Conclusion:
In conclusion, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has been shown to have a low toxicity profile. However, further research is needed to fully understand its mechanism of action and to optimize its use for various applications.
Synthesemethoden
The synthesis of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one involves the reaction of cyclohexylamine with 2,4,6-cycloheptatrien-1-one in the presence of a catalyst. This reaction results in the formation of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one as a yellow crystalline solid. The yield of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Eigenschaften
IUPAC Name |
2-(cyclohexylamino)cyclohepta-2,4,6-trien-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-10-6-2-5-9-12(13)14-11-7-3-1-4-8-11/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDCJTIDXAPWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylamino)cyclohepta-2,4,6-trien-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)

![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)

![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)



![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)